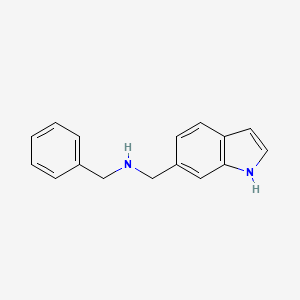
N-Benzyl-N-(1H-indol-6-ylmethyl)amine
Descripción general
Descripción
N-Benzyl-N-(1H-indol-6-ylmethyl)amine is a useful research compound. Its molecular formula is C16H16N2 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cancer Research
N-Benzyl-N-(1H-indol-6-ylmethyl)amine has been investigated for its cytotoxic effects against various cancer cell lines, particularly pancreatic cancer. A study synthesized a library of compounds based on the indole framework and evaluated their effectiveness as metabolic inhibitors of ATP production. The findings indicated that several compounds exhibited IC50 values less than 5 μM against pancreatic cancer cell lines, suggesting potential for targeted cancer therapy .
Table 1: Cytotoxicity of Indole Derivatives
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound A | Pancreatic Cancer | <5 |
| Compound B | Non-Cancerous Line | >10 |
| This compound | Pancreatic Cancer | <5 |
Neuropharmacology
Research has shown that N-benzylated compounds can exhibit potent activity at serotonin receptors, particularly the 5-HT2A receptor. This receptor is implicated in various neurological disorders and is a target for hallucinogenic compounds. Studies indicate that modifications to the benzyl moiety can enhance the potency of these compounds significantly, making them candidates for further exploration in treating mood disorders and other psychiatric conditions .
Synthesis of Bioactive Molecules
The compound serves as a building block in the synthesis of more complex molecules with potential biological activity. For instance, it has been used to create derivatives that possess enhanced antitumor properties or improved receptor binding affinities. The versatility of the indole structure allows for modifications that can lead to diverse pharmacological profiles .
Case Study 1: Pancreatic Cancer Treatment
In a recent study, a series of indolyl sulfonamides were synthesized, including derivatives of this compound. These compounds were tested against multiple pancreatic cancer cell lines using a traditional cytotoxicity assay. The results demonstrated that certain derivatives not only inhibited cell growth but also showed promise as metabolic inhibitors, indicating their potential role in overcoming chemotherapy resistance .
Case Study 2: Serotonin Receptor Modulation
Another investigation focused on the interaction of N-benzylated tryptamines with serotonin receptors. The study found that this compound analogs displayed high binding affinities at the 5-HT2A receptor, suggesting their potential use in developing new treatments for depression and anxiety disorders .
Propiedades
IUPAC Name |
N-(1H-indol-6-ylmethyl)-1-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-2-4-13(5-3-1)11-17-12-14-6-7-15-8-9-18-16(15)10-14/h1-10,17-18H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSDTZMLCXNFPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC3=C(C=C2)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















